2-Hexyl-3-methylmaleic Anhydride
Overview
Description
2-Hexyl-3-methylmaleic anhydride: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is a derivative of maleic anhydride, characterized by the presence of a hexyl and a methyl group attached to the maleic anhydride core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Chemistry: 2-Hexyl-3-methylmaleic anhydride is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar anhydrides in biological systems .
Medicine: Its ability to undergo charge reversal in response to pH changes makes it suitable for use in cancer therapy .
Industry: this compound is used in the production of specialty chemicals, including adhesives, coatings, and resins. Its reactivity and versatility make it valuable in various industrial processes .
Mechanism of Action
Safety and Hazards
2-Hexyl-3-methylmaleic Anhydride may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl-3-methylmaleic anhydride can be synthesized through the reaction of maleic anhydride with hexyl and methyl substituents under controlled conditions. The specific synthetic routes and reaction conditions may vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-3-methylmaleic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Comparison with Similar Compounds
Maleic Anhydride: The parent compound, which lacks the hexyl and methyl substituents.
2,3-Dimethylmaleic Anhydride: A similar compound with two methyl groups instead of hexyl and methyl groups.
2,2,3,3-Tetramethylsuccinic Anhydride: Another derivative with four methyl groups.
Uniqueness: 2-Hexyl-3-methylmaleic anhydride is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other maleic anhydride derivatives .
Properties
IUPAC Name |
3-hexyl-4-methylfuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHBWSPMUSNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456173 | |
Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75052-75-4 | |
Record name | 2-Hexyl-3-methylmaleic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEXYL-3-METHYLMALEIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX30JT6S7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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